molecular formula C21H11Cl2F3N2O3S B4296657 (5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one

(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B4296657
M. Wt: 499.3 g/mol
InChI Key: GFXWQBNTGDCNKV-JAIBUCDISA-N
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Description

(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dichlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with 4-(trifluoromethoxy)phenyl isothiocyanate under controlled conditions to yield the final thiazolidinone product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl (phenyl)acetic acid
  • 5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of the trifluoromethoxy group

Properties

IUPAC Name

(5Z)-5-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl2F3N2O3S/c22-12-7-11(8-13(23)9-12)17-6-5-16(30-17)10-18-19(29)28(20(27)32-18)14-1-3-15(4-2-14)31-21(24,25)26/h1-10,27H/b18-10-,27-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXWQBNTGDCNKV-JAIBUCDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl)SC2=N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl)/SC2=N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one

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